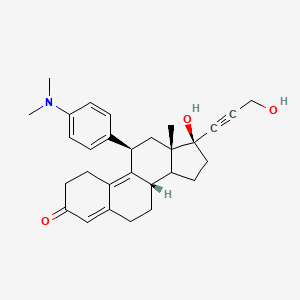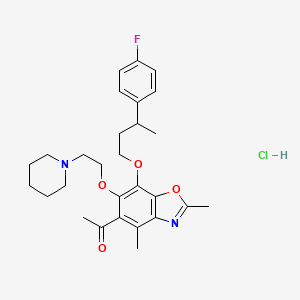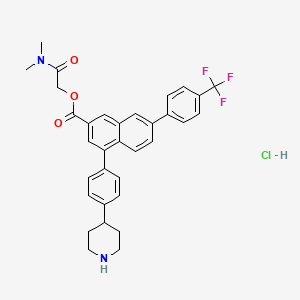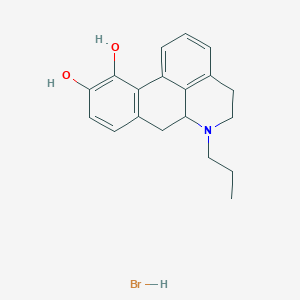
Mifepristone, Hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mifepristone, also known as RU-486, is a synthetic steroid with antiprogestogen and antiglucocorticoid properties. It is primarily used in combination with misoprostol to induce medical abortion during early pregnancy. Mifepristone works by blocking the effects of progesterone, a hormone necessary for pregnancy maintenance, leading to the termination of pregnancy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mifepristone is synthesized through a multi-step process involving several key intermediates. The synthesis typically starts with the preparation of 17α-hydroxyprogesterone, which undergoes a series of chemical reactions including alkylation, oxidation, and reduction to yield the final product. The reaction conditions often involve the use of strong bases, oxidizing agents, and reducing agents under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of mifepristone involves large-scale synthesis using similar chemical routes as in laboratory preparation but optimized for efficiency and yield. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the purity and stability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Mifepristone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of mifepristone, which can be further analyzed for their pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Mifepristone has a wide range of scientific research applications:
Chemistry: Used as a model compound to study steroid synthesis and reaction mechanisms.
Biology: Investigated for its effects on hormone receptors and cellular pathways.
Medicine: Primarily used for medical abortion and treatment of conditions like Cushing’s syndrome and endometriosis.
Industry: Employed in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
Mifepristone exerts its effects by competitively binding to progesterone receptors, thereby blocking the action of progesterone. This leads to the breakdown of the uterine lining and termination of pregnancy. Additionally, mifepristone acts as a glucocorticoid receptor antagonist, which is useful in treating conditions like Cushing’s syndrome. The molecular targets include progesterone and glucocorticoid receptors, and the pathways involved are related to hormone signaling and regulation .
Vergleich Mit ähnlichen Verbindungen
Mifepristone is part of a larger family of progesterone receptor ligands, which includes:
Progesterone: A natural hormone with pure agonist properties.
Asoprisnil: A selective progesterone receptor modulator with mixed agonist-antagonist properties.
Ulipristal acetate: Another selective progesterone receptor modulator used for emergency contraception.
Mifepristone is unique due to its strong antagonistic effects on both progesterone and glucocorticoid receptors, making it highly effective for medical abortion and other therapeutic applications .
Eigenschaften
Molekularformel |
C29H35NO3 |
|---|---|
Molekulargewicht |
445.6 g/mol |
IUPAC-Name |
(8S,11R,13S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H35NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h5-6,8-9,17,24-26,31,33H,7,10-13,15-16,18H2,1-3H3/t24-,25+,26?,28-,29-/m0/s1 |
InChI-Schlüssel |
ULLTWLWXPJPTQG-VIQYZFISSA-N |
Isomerische SMILES |
C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3C1CC[C@]2(C#CCO)O)C5=CC=C(C=C5)N(C)C |
Kanonische SMILES |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C#CCO)O)C5=CC=C(C=C5)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[[(2S)-5-chloro-7-methylsulfonyl-2,3-dihydro-1,4-benzodioxin-2-yl]methyl]ethanamine;hydrochloride](/img/structure/B10764248.png)

![N-{[(2S)-5-Chloro-7-(methylsulfonyl)-2,3-dihydro-1,4-benzodioxin-2-YL]methyl}ethanamine](/img/structure/B10764256.png)
![N-[3-[(2Z)-2-[(4R)-3,4-dimethyl-1,3-thiazolidin-2-ylidene]hydrazinyl]-1-(oxan-4-yl)-2,3-dioxopropyl]cycloheptanecarboxamide](/img/structure/B10764257.png)
![5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylic acid;hydrochloride](/img/structure/B10764262.png)

![N'-[(2S,3R)-3-amino-2-hydroxy-5-propan-2-ylsulfanylpentanoyl]-3-chlorobenzohydrazide;hydrochloride](/img/structure/B10764277.png)
![N-[3-cyclohexyl-1-[(3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl)amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B10764279.png)
![6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;hydrochloride](/img/structure/B10764294.png)
![2-[[(1R,2S)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid;hydrochloride](/img/structure/B10764295.png)
![{(3r,4r)-4-Methyl-3-[methyl(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]piperidin-1-Yl}(Pyrrolidin-1-Yl)methanone](/img/structure/B10764302.png)
![5-[3-(dimethylamino)propylimino]-3,10-dimethyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;dihydrochloride](/img/structure/B10764321.png)

